molecular formula C13H23NO6 B1278828 Boc-asu-OH CAS No. 66713-87-9

Boc-asu-OH

Cat. No. B1278828
CAS RN: 66713-87-9
M. Wt: 289.32 g/mol
InChI Key: WZVLJRPOVUCTFZ-VIFPVBQESA-N
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Description

Boc-asu-OH, or tert-butoxycarbonyl-Ala-Ser-ine-OH, is an amino acid derivative used in the synthesis of peptides and small organic molecules. It has a molecular formula of C13H23NO6 and a molecular weight of 289.32 g/mol .


Synthesis Analysis

The synthesis of Boc-asu-OH involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc protection of amines is reported to be efficient and practical, allowing the protection of various aryl and aliphatic amines .


Physical And Chemical Properties Analysis

Boc-asu-OH has a molecular weight of 289.32 and an exact mass of 289.15300 . It has a density of 1.180±0.06 g/cm3 (Predicted) and a melting point of 118 °C . It should be stored at 0-5°C .

Scientific Research Applications

Synthesis and Structure Characterization in Polypeptide Production

Boc-asu-OH is significant in the synthesis of polypeptides, which are crucial in understanding human physiological processes and potentially providing treatments for diseases. For instance, in a study focusing on the synthesis of Fmoc-L-Lys (Boc) -Gly-OH, di-tert-butyl dicarbonate (Boc2O) was used for amino protection in the production of this dipeptide. The research highlighted the challenges in synthesizing polypeptides, such as high costs and low yields, emphasizing the need for improved methods. This study provides experimental and theoretical bases for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Safety And Hazards

Boc-asu-OH should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, dust formation should be avoided, and the area should be ventilated . The chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJRPOVUCTFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452294
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asu-OH

CAS RN

66713-87-9
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Wünsch, H Stocker, P Maloň, V Gut, V Čeřovská… - Amino Acids, 2000 - Springer
The paper describes the synthesis of α-aminosuberic acid derivatives suitable for the synthesis of peptides. These include Z-, Boc- and Fmoc-protection on the α-amino group, benzyl …
Number of citations: 1 link.springer.com
V KRBEČEK, H KOVÁŘÜ, J ŠKARDA, T Barth, J Velek - Physiol. Res, 2000 - biomed.cas.cz
… HO, Boc-Asu OH, Boc-Val OH and Merrifield Polymer chrosslinked with 1 % divinylbenzene resin (100-200 mesh) were bought from BACHEM (Buchendorf, Switzerland). …
Number of citations: 4 www.biomed.cas.cz

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